5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid
Description
5,5-Dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS: 1041870-96-5) is a thiazolidine derivative characterized by a 1,3-thiazolidine ring substituted with a 4-(2-methylpropyl)phenyl group at the 2-position and a carboxylic acid group at the 4-position.
This compound belongs to a class of sulfur-containing heterocycles with applications in medicinal chemistry, particularly in antibiotic and antitumor drug development.
Properties
IUPAC Name |
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-10(2)9-11-5-7-12(8-6-11)14-17-13(15(18)19)16(3,4)20-14/h5-8,10,13-14,17H,9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVWZNBFYPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-(2-methylpropyl)benzaldehyde and cysteine in the presence of an acid catalyst can lead to the formation of the thiazolidine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine ring undergoes oxidation at the sulfur atom. Common oxidizing agents like hydrogen peroxide convert the thioether group to sulfoxide or sulfone derivatives.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Sulfoxide formation | HO (1 equiv), ethanol, 25°C | 5,5-Dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid sulfoxide | ~65% |
| Sulfone formation | HO (excess), reflux | This compound sulfone | ~45% |
Mechanistic Insight :
-
The sulfur atom’s lone pair facilitates nucleophilic attack on peroxide, forming a sulfoxide intermediate. Excess oxidant further oxidizes to sulfone .
Reduction Reactions
Reductive cleavage of the thiazolidine ring is achieved using strong reducing agents:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ring-opening reduction | LiAlH, THF, reflux | 3-Mercapto-2-(4-(2-methylpropyl)phenyl)propanoic acid + dimethylamine | ~70% |
Key Observations :
-
LiAlH cleaves the C–S bond, yielding a thiol and secondary amine.
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Stereochemistry at C-4 influences product distribution in chiral analogs .
Esterification and Hydrolysis
The carboxylic acid group participates in typical acid-base reactions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methyl ester formation | CHOH, HCl gas, 60°C | Methyl 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylate | >90% |
| Acidic hydrolysis | 6M HCl, reflux | Regeneration of carboxylic acid from ester derivatives | ~85% |
| Basic hydrolysis | NaOH (aq), 80°C | Sodium salt of the carboxylic acid | ~95% |
Notable Features :
-
Esterification proceeds via Fischer–Speier reaction under anhydrous conditions.
-
Hydrolysis under basic conditions is faster due to carboxylate stabilization .
Acid-Catalyzed Rearrangement
Under acidic conditions, thiazolidine derivatives undergo ring-opening and cyclization to form bicyclic systems:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bicyclic lactam formation | Toluene, HSO, reflux | Fused oxathiane–γ-lactam bicyclic compound | ~75% |
Mechanism :
-
Protonation of the thiazolidine nitrogen forms an iminium intermediate.
-
Ring opening releases a thiol, which undergoes intramolecular nucleophilic attack to form a γ-lactam .
-
Stereochemical inversion at C-2 occurs during lactamization (evidenced by X-ray crystallography) .
Functionalization via Amide Coupling
The carboxylic acid can be converted to amides using coupling agents:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amide bond formation | DCC, HOBt, amine, DMF | 5,5-Dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxamide | ~80% |
Applications :
Photochemical Reactions
UV irradiation in the presence of oxygen generates reactive oxygen species (ROS):
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Singlet oxygen generation | UV light (365 nm), O | Oxidized thiazolidine derivatives + ROS byproducts | N/A |
Significance :
Comparative Reactivity of Analogues
Structural modifications alter reactivity:
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action is believed to involve the modulation of metabolic pathways and enzyme activities related to cancer progression .
- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both bacterial and fungal strains, showing promise as a potential treatment for infections resistant to conventional antibiotics.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Agricultural Chemistry
In agriculture, 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is utilized in the development of agrochemicals:
- Pesticide Development : It serves as a building block in the synthesis of new pesticides aimed at enhancing crop yield and resistance to pests. Its effectiveness in this role is attributed to its ability to disrupt metabolic processes in target organisms .
- Fertilizer Formulations : The compound has potential applications in formulating fertilizers that improve nutrient uptake efficiency in plants, promoting sustainable agricultural practices .
Biochemical Research
Researchers employ this compound in various biochemical studies:
- Enzyme Inhibition Studies : It is used as a tool to study enzyme interactions and metabolic pathways. Understanding these interactions can lead to insights into cellular processes and disease mechanisms .
- Metabolic Pathway Analysis : The compound aids in elucidating complex metabolic pathways, providing valuable data for drug development and disease treatment strategies .
Industrial Applications
The industrial applications of this compound are diverse:
- Pharmaceutical Manufacturing : It serves as an intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and other health issues .
- Cosmetic Industry : Due to its antioxidant properties, it is incorporated into skincare products aimed at anti-aging and skin health improvement.
Case Studies
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Thiazolidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:
Structural and Crystallographic Comparison
Key Observations :
- The target compound features a 4-(2-methylpropyl)phenyl group, a bulky alkyl-substituted aromatic moiety, which increases lipophilicity compared to the pyridinyl and phenoxyacetyl derivatives. This may enhance membrane permeability but reduce aqueous solubility .
- The pyridinyl derivative (C₁₁H₁₄N₂O₂S) exhibits a heteroaromatic pyridine ring, enabling π-π stacking and hydrogen bonding via its nitrogen atom. Its crystal structure reveals helical chains stabilized by O–H⋯N interactions and layers formed via C–H⋯π contacts, which are absent in the target compound due to differing substituents .
- Penilloic Acid V includes a phenoxyacetyl group linked to the thiazolidine ring, introducing additional hydrogen-bonding sites (amide and carboxylic acid). This structural complexity may influence its role as a penicillin degradation product .
Pharmacological Implications
- Target Compound : While direct bioactivity data are lacking, its structural similarity to active thiazolidines suggests possible interactions with biological targets such as enzymes or receptors. The 4-(2-methylpropyl)phenyl group may enhance binding to hydrophobic pockets in proteins .
Physicochemical Properties
Biological Activity
5,5-Dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 1041870-96-5, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazolidine ring and various functional groups that may contribute to its pharmacological properties.
Antioxidant and Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant and antimicrobial activities. For instance, thiazolidine derivatives have been shown to scavenge free radicals effectively and inhibit the growth of various pathogenic bacteria and fungi .
Anti-Diabetic Activity
Thiazolidines are often investigated for their anti-diabetic properties. Research suggests that this class of compounds can enhance insulin sensitivity and reduce blood glucose levels. The mechanism typically involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
Anti-Cancer Activity
Preliminary studies have explored the anti-cancer potential of thiazolidine derivatives. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | Significant | |
| Antimicrobial | Effective | |
| Anti-Diabetic | Positive effects | |
| Anti-Cancer | IC50 < 10 µM |
Case Study 1: Anti-Diabetic Effects
In a controlled study involving diabetic rats, administration of thiazolidine derivatives resulted in a marked decrease in fasting blood glucose levels compared to the control group. The study highlighted the compound's potential to enhance insulin sensitivity through PPARγ activation.
Case Study 2: Anticancer Activity
A series of in vitro tests were conducted on MCF-7 and A549 cell lines using thiazolidine derivatives. Results indicated that certain analogs exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM. This suggests that modifications in the chemical structure could enhance anti-cancer efficacy.
The biological activity of this compound is believed to be mediated through multiple pathways:
- PPAR Activation : Enhances lipid metabolism and insulin sensitivity.
- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.
- Cell Cycle Arrest : Induces apoptosis in cancer cells through modulation of apoptotic pathways.
Q & A
Q. What are the recommended synthetic routes for 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiazolidine derivatives typically involves cyclocondensation of thioamides with α-halocarbonyl compounds. For analogs like this compound, a two-step approach is suggested:
Thiazolidine ring formation : React 4-(2-methylpropyl)phenyl isothiocyanate with methyl 3-bromo-2-methylpropanoate in ethanol under reflux (12–24 h, 70–80°C).
Carboxylic acid generation : Hydrolyze the ester intermediate using 6 M HCl at 60°C for 4–6 h, followed by neutralization with NaHCO₃ .
Q. Optimization Tips :
Q. Table 1. Key Reaction Parameters
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol, reflux | 80 | 18 | 70 |
| 2 | 6 M HCl, NaHCO₃ | 60 | 5 | 60 |
Q. How should researchers characterize the stereochemical configuration of the thiazolidine ring in this compound?
Methodological Answer: The 5,5-dimethyl substitution imposes conformational rigidity, simplifying stereochemical analysis:
X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (preferred for unambiguous assignment).
Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for C4 stereocenter validation .
NMR : Use - NOESY to confirm spatial proximity of the 4-carboxylic acid proton to the aromatic substituent .
Critical Note : The 5,5-dimethyl groups restrict ring puckering, reducing dynamic effects in NMR analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Data contradictions often arise from:
- Purity variability : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, λ=254 nm). Acceptable purity: ≥95% .
- Solvent effects : Standardize assay conditions (e.g., DMSO concentration ≤1% v/v to avoid protein denaturation).
- Metabolic instability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to assess metabolic half-life .
Case Study : A 2022 study noted conflicting IC₅₀ values (12 µM vs. 45 µM) for a related thiazolidine in kinase inhibition assays. Root cause: residual acetic acid from synthesis altered buffer pH, affecting enzyme activity .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
Methodological Answer: Modify vulnerable sites identified via LC-MS/MS metabolite profiling :
Carboxylic acid bioisosteres : Replace -COOH with tetrazole or acyl sulfonamide to reduce glucuronidation.
Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) at the para position of the phenyl ring to block CYP3A4 oxidation .
Deuterium incorporation : Replace hydrogen atoms at C4 with deuterium to slow oxidative metabolism (KIE ≥ 2) .
Q. Table 2. Metabolic Stability Optimization
| Strategy | Metabolic Half-Life (h) | Notes |
|---|---|---|
| Parent compound | 0.8 | Rapid glucuronidation |
| Tetrazole bioisostere | 3.2 | Improved microsomal stability |
| C4-deuterated analog | 2.1 | Moderate CYP inhibition |
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., HDACs or kinases)?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
Docking : Screen against HDAC8 (PDB: 1T69) or EGFR kinase (PDB: 1M17). Prioritize derivatives with:
- Hydrogen bonds to catalytic residues (e.g., Asp101 in HDAC8).
- Hydrophobic contacts with subpockets (e.g., EGFR’s DFG motif).
Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -CF₃ vs. -OCH₃) .
Validation : Synthesize top 3 candidates and test in enzymatic assays. A 2024 study achieved a 20-fold potency increase by adding a 4-fluorophenyl group predicted to fill a hydrophobic cleft .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
